molecular formula C7H16ClNO2 B140435 (3-Carboxypropyl)trimethylammonium chloride CAS No. 6249-56-5

(3-Carboxypropyl)trimethylammonium chloride

Cat. No. B140435
CAS RN: 6249-56-5
M. Wt: 181.66 g/mol
InChI Key: GNRKTORAJTTYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Carboxypropyl)trimethylammonium chloride is a quaternary ammonium compound that is of interest in various fields of research due to its potential applications. It is structurally related to carnitine and other trimethylammonium chloride derivatives, which are known for their biological significance and industrial applications.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a carbon-14 labelled form of a compound structurally similar to this compound was synthesized for pharmacokinetic studies of a potential cartilage-targeted antirheumatic drug. This synthesis involved a multi-step process starting from specific precursors and resulted in a compound with a specific activity of 359 MBq/mmol .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on similar compounds. For example, conformationally defined cyclohexyl carnitine analogs were designed to mimic different low-energy conformational states of carnitine, which shares a similar trimethylammonium chloride moiety. These analogs assume a chair conformation in the solid state, providing insight into the possible conformations of this compound .

Chemical Reactions Analysis

The reactivity of trimethylammonium chloride derivatives can be complex. In the context of radiation synthesis, linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride was synthesized by γ-irradiation polymerization. This study also explored the interactions between the polymer and low molecular coordination compounds, indicating the potential for complex formation with specific stoichiometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be characterized using various analytical techniques. Capillary electrophoresis (CE) has been employed to determine related compounds, showcasing the ability to separate and detect these substances in complex matrices. This method provides valuable information on the behavior of these compounds under different conditions . Additionally, the investigation of the trimethylammonium chloride molecule in the vapor phase by pulsed-nozzle, Fourier-transform microwave spectroscopy has provided detailed spectroscopic constants, which are essential for understanding the physical properties of these molecules .

Scientific Research Applications

Antibacterial Applications

(3-Carboxypropyl)trimethylammonium chloride (CPTC) has shown potential in the field of antibacterial applications. For instance, CPTC was used in the creation of antibacterial cotton fabric. Carboxymethyl chitosan (CMC) and CPTC were used to prepare a cotton fabric with high laundering durability. The fabric displayed a bacteriostatic reduction rate above 99.9% against S. aureus and E. coli, even after multiple laundering cycles, demonstrating the fabric's potential in medical and healthcare textiles (Wang et al., 2021).

Plant Growth Research

CPTC-related compounds have been studied for their influence on plant growth. The reaction of certain quaternary ammonium cations, structurally related to CPTC, with wheat seedlings was examined, showing significant effects on plant growth and morphology (Tolbert, 1960). This research suggests the potential use of these compounds in agricultural applications.

Pharmaceutical Research

In the pharmaceutical field, CPTC derivatives have been synthesized and investigated for potential uses. For example, a CPTC derivative was developed as a potential cartilage-targeted antirheumatic drug, marked for pharmacokinetic studies (Giraud et al., 2000). This illustrates the compound's potential in developing targeted therapeutic agents.

Material Science

In material science, CPTC has been involved in the synthesis of various materials with unique properties. For instance, CPTC was used in the creation of photoactive cellulose derivatives, indicating its utility in the development of smart materials (Wondraczek et al., 2012). The photochemical properties of these materials could be harnessed for various industrial applications.

Safety and Hazards

“(3-Carboxypropyl)trimethylammonium chloride” is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

“(3-Carboxypropyl)trimethylammonium chloride” is a synthetic carnitine related compound . It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) . It is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . This compound is implicated in arteriosclerosis and long-term cardiovascular death . Future research may focus on its potential role in cardiovascular health and its implications in arteriosclerosis .

properties

IUPAC Name

3-carboxypropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRKTORAJTTYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6249-56-5
Record name (3-Carboxypropyl)trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6249-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylaminobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006249565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Carboxypropyl)trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Carboxypropyl)trimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
(3-Carboxypropyl)trimethylammonium chloride
Reactant of Route 3
Reactant of Route 3
(3-Carboxypropyl)trimethylammonium chloride
Reactant of Route 4
Reactant of Route 4
(3-Carboxypropyl)trimethylammonium chloride
Reactant of Route 5
Reactant of Route 5
(3-Carboxypropyl)trimethylammonium chloride
Reactant of Route 6
Reactant of Route 6
(3-Carboxypropyl)trimethylammonium chloride

Q & A

Q2: Can (3-Carboxypropyl)trimethylammonium chloride be utilized to modify the properties of natural polymers for applications beyond drug delivery? []

A2: Yes, research demonstrates that this compound can be successfully employed to functionalize cellulose, another natural polymer. [] The study showcased the synthesis of fluorescent cellulose derivatives incorporating this compound. The cationic nature of this group facilitates the adsorption of the modified cellulose onto pulp fibers through an ion exchange mechanism. This modification enabled the development of fluorescent pulp fibers with potential applications in various fields, including paper-based diagnostics and optoelectronics.

Q3: Are there any structural analogs of this compound with varying aliphatic chain lengths, and do these variations impact their functional properties? []

A3: Research indicates the synthesis of structural analogs of this compound with different aliphatic chain lengths connecting the photoactive groups to the cellulose backbone. [] These variations in chain length were found to directly influence the adsorption efficiency of the modified cellulose onto pulp fibers. This highlights the significant role of structural modifications in tailoring the properties and functionalities of materials designed for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.